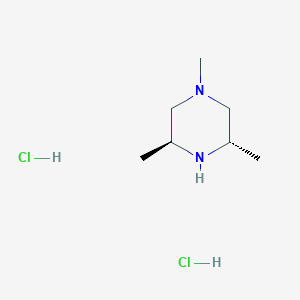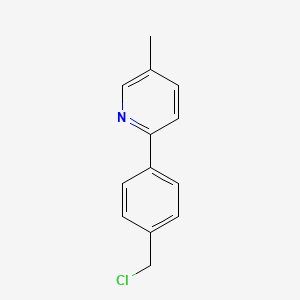![molecular formula C7H11F2N B13015820 5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)
5,5-Difluorooctahydrocyclopenta[b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluorooctahydrocyclopenta[b]pyrrole is a chemical compound with the molecular formula C7H11F2N It is a fluorinated derivative of octahydrocyclopenta[b]pyrrole, characterized by the presence of two fluorine atoms at the 5th position of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluorooctahydrocyclopenta[b]pyrrole typically involves the fluorination of octahydrocyclopenta[b]pyrrole. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine gas and other fluorinating reagents.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluorooctahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced hydrocarbon.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
5,5-Difluorooctahydrocyclopenta[b]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5,5-Difluorooctahydrocyclopenta[b]pyrrole involves its interaction with molecular targets through its fluorinated moieties. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Octahydrocyclopenta[b]pyrrole: The non-fluorinated parent compound.
5-Fluorooctahydrocyclopenta[b]pyrrole: A mono-fluorinated derivative.
5,5-Dichlorooctahydrocyclopenta[b]pyrrole: A chlorinated analogue.
Uniqueness
5,5-Difluorooctahydrocyclopenta[b]pyrrole is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-5-1-2-10-6(5)4-7/h5-6,10H,1-4H2 |
InChI Key |
AFITTYRTSZRIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


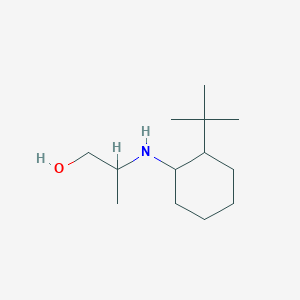
![6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13015754.png)
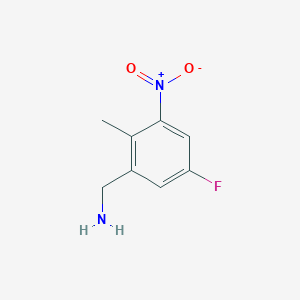
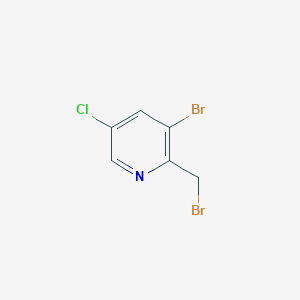
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13015771.png)
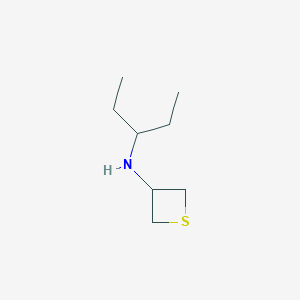

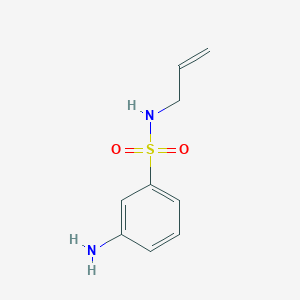
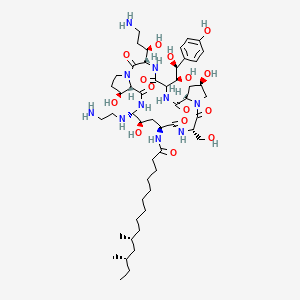
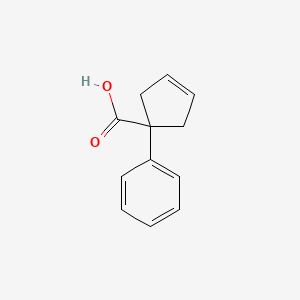
![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)

